molecular formula C14H12F3N3O4 B7477440 N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide

N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide

Cat. No. B7477440
M. Wt: 343.26 g/mol
InChI Key: ZPLNAWABIPNHLM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and inflammation.
Biochemical and Physiological Effects:
N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and potentially improve cognitive function in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide for lab experiments is its potential applications in the development of new drugs. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide. One direction is to further investigate its potential applications in the development of new drugs for cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action and potential side effects to better understand its therapeutic potential. Additionally, further research is needed to optimize its synthesis method and improve its efficacy.

Synthesis Methods

The synthesis of N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-ylmethyl chloride. This compound is then reacted with N-(tert-butoxycarbonyl)glycine to form N-(tert-butoxycarbonyl)glycyl furan-2-ylmethylamide. The next step involves the reaction of this compound with 2-oxo-5-(trifluoromethyl)pyridine-1-carboxylic acid to form N-(tert-butoxycarbonyl)glycyl 2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide. Finally, the removal of the tert-butoxycarbonyl protecting group using trifluoroacetic acid results in the formation of N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide.

Scientific Research Applications

N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide has shown potential applications in the development of new drugs. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Furthermore, it has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O4/c15-14(16,17)9-3-4-12(22)20(7-9)8-11(21)19-13(23)18-6-10-2-1-5-24-10/h1-5,7H,6,8H2,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLNAWABIPNHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NC(=O)CN2C=C(C=CC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide

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